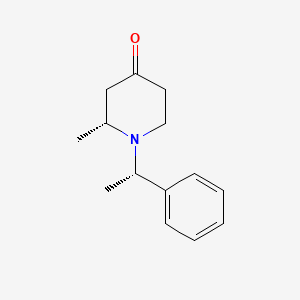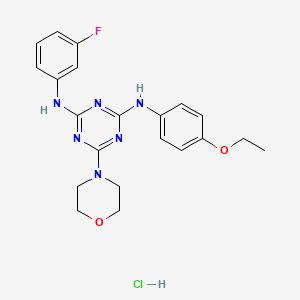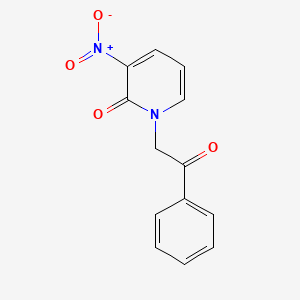
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one” is C14H19NO .
Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
Wissenschaftliche Forschungsanwendungen
Neurological Disorder Research
- Research has shown that compounds based on a similar template, like (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, have been developed for their potential in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder. These molecules exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, making them of interest in neuroscience and pharmacology research (Kharkar et al., 2009).
Analgesic Research
- A study conducted in 1976 explored the analgesic activity of a series of N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, which includes compounds structurally related to (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one. This research highlighted the potency and safety margin of these compounds, making them significant in the development of new pain relief drugs (van Bever et al., 1976).
Molecular Structure and Synthesis Studies
- A study in 2017 focused on the synthesis and characterization of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, which are closely related to (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one. This research contributes to the understanding of the molecular structure, conformation, and biological properties of such compounds (Mohanraj & Ponnuswamy, 2017).
Conformational Analysis in Medicinal Chemistry
- Research into the conformational properties of piperidin-4-ones, which include (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, provides crucial insights into their behavior and potential applications in medicinal chemistry. Such studies are essential for the rational design of new therapeutic agents (Rauk et al., 1983).
Crystallographic and Bioactivity Studies
- In-depth crystallographic studies and analyses of the bioactivity of compounds structurally similar to (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one enhance the understanding of their physical properties and potential applications in drug development (Khan et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .
Eigenschaften
IUPAC Name |
(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)


![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)

![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)
![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755424.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B2755427.png)
![[4-(4-Methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione](/img/structure/B2755428.png)